Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
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Overview
Description
Methyl 4-amino-2-methoxypyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H9N3O3 and a molecular weight of 183.16 g/mol . It is a pyrimidine derivative, which is a class of organic compounds known for their wide range of applications in pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate typically involves the reaction of 4-amino-2-methoxypyrimidine with methyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields . The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-methoxypyrimidine-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-amino-2-methoxypyrimidine-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2-methylpyrimidine-5-carboxylate
- Methyl 4-amino-2-ethoxypyrimidine-5-carboxylate
- Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate
Uniqueness
Methyl 4-amino-2-methoxypyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the methoxy group at the 2-position of the pyrimidine ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H9N3O3 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 4-amino-2-methoxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-12-6(11)4-3-9-7(13-2)10-5(4)8/h3H,1-2H3,(H2,8,9,10) |
InChI Key |
YBPCCJSYVNGLLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)N)C(=O)OC |
Origin of Product |
United States |
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